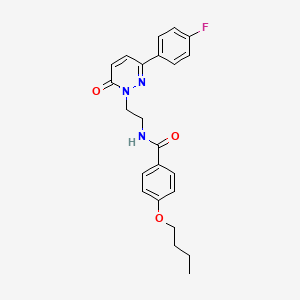
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C23H24FN3O3, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921850-54-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.
The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.
Case Studies
A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .
Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamide | Methoxy group instead of butoxy | Analgesic and anti-inflammatory |
| N-(4-chlorophenyl)-2-(pyridazinone) | Lacks benzamide structure | Antidepressant properties |
| 3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]} | Methyl substitution on pyridazine | Potential anti-cancer activity |
Propiedades
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













